5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C9H9ClN2S This compound is characterized by a pyridine ring substituted with chlorine, methyl, and methylsulfanyl groups, as well as a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylpyridine with sulfur and chlorine reagents to introduce the methylsulfanyl and chloro substituents. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Lacks the chloro substituent.
4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile: Contains an iodo substituent and a different ring structure.
Uniqueness
5-Chloro-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of its chloro, methylsulfanyl, and nitrile substituents on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSPYJQTMVTEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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